molecular formula C21H25NO4 B15038909 N-(4-Ethoxy-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid

N-(4-Ethoxy-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid

Cat. No.: B15038909
M. Wt: 355.4 g/mol
InChI Key: DIKJOESZCPAOQZ-UHFFFAOYSA-N
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Description

3-[(4-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-2-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID is an organic compound with a complex structure

Preparation Methods

The synthesis of 3-[(4-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-2-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenyl isocyanate with 3-methyl-2-(4-methylbenzyl)propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4-ETHOXYPHENYL)CARBAMOYL]-3-METHYL-2-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other carbamoyl-substituted propanoic acids, such as:

  • 3-[(4-METHOXYPHENYL)CARBAMOYL]-3-METHYL-2-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID
  • 3-[(4-CHLOROPHENYL)CARBAMOYL]-3-METHYL-2-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

4-(4-ethoxyanilino)-3-methyl-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C21H25NO4/c1-4-26-18-11-9-17(10-12-18)22-20(23)15(3)19(21(24)25)13-16-7-5-14(2)6-8-16/h5-12,15,19H,4,13H2,1-3H3,(H,22,23)(H,24,25)

InChI Key

DIKJOESZCPAOQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)C(CC2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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